molecular formula C7H8INO2 B3252179 3-Iodo-2,6-dimethoxypyridine CAS No. 214360-56-2

3-Iodo-2,6-dimethoxypyridine

Cat. No.: B3252179
CAS No.: 214360-56-2
M. Wt: 265.05 g/mol
InChI Key: JWADSMWZBMYUCA-UHFFFAOYSA-N
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Description

3-Iodo-2,6-dimethoxypyridine is a chemical compound with the molecular formula C7H8INO2 and a molecular weight of 265.05 . It is available in both liquid and powder forms.


Molecular Structure Analysis

The IUPAC name for this compound is the same as its common name . The InChI code for this compound is 1S/C7H8INO2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,1-2H3 .

. It should be stored at a temperature between 2-8°C or at room temperature . The physical form of this compound can be either liquid or powder .

Scientific Research Applications

Reactivity and Structural Analysis

3-Iodo-2,6-dimethoxypyridine and similar compounds have been studied for their reactivity and structural properties. Yoshimura et al. (2011) explored the reactivity of 2-iodylpyridines, including 3-alkoxy-2-iodylpyridines, in organic synthesis. They demonstrated that these compounds could be used as recyclable reagents for oxidation reactions (Yoshimura et al., 2011). Hedidi et al. (2016) investigated the deprotometalation of methoxy- and fluoro-pyridines, including 2,6-dimethoxypyridine, and found efficient functionalization at specific positions of the pyridine ring (Hedidi et al., 2016).

Synthesis and Chemical Manipulation

Chen Yu-yan (2004) described the synthesis of 2,6-dimethoxypyridine and its derivatives, demonstrating the versatility of these compounds in chemical synthesis (Chen Yu-yan, 2004). Sakamoto et al. (2003) showed that 3-cyano-2,6-dimethoxypyridine can undergo cycloaddition with alkenes, highlighting its potential in creating complex organic structures (Sakamoto et al., 2003).

Biological and Medicinal Research

Research by Gómez‐Ruiz et al. (2011) explored the biological applications of 2,6-dimethoxypyridine derivatives. They synthesized metal complexes with the 2,6-dimethoxypyridine-3-carboxylato ligand and evaluated their cytotoxicity against various tumor cell lines (Gómez‐Ruiz et al., 2011).

Structural and Interaction Studies

Molecular structure and interaction studies involving 2,6-dimethoxypyridine derivatives have been conducted. For instance, Bogdan et al. (2006) investigated molecular rotors incorporating pyridinocyclophanes, providing insights into molecular dynamics and interactions (Bogdan et al., 2006).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram, with the signal word being "Warning" . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

3-iodo-2,6-dimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-10-6-4-3-5(8)7(9-6)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWADSMWZBMYUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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